molecular formula C22H21N3O4S B4649846 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide

4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B4649846
M. Wt: 423.5 g/mol
InChI Key: OLTYDYMBOSFEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide, also known as AMMSA, is a chemical compound that has shown potential in scientific research applications.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide involves inhibition of the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide can prevent the degradation of certain proteins that are important for cancer cell survival and proliferation.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide has been found to have other biochemical and physiological effects. For example, 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide has been shown to inhibit the production of inflammatory cytokines, which could have implications for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide in lab experiments is its specificity for the proteasome. This specificity can help to reduce off-target effects and increase the accuracy of experimental results. However, one limitation of using 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide is its potential toxicity, which could impact the viability of experimental cell lines.

Future Directions

There are several potential future directions for research on 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide. Additionally, further studies could explore the potential of 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could investigate the potential of 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide in the treatment of other diseases, such as inflammatory bowel disease or multiple sclerosis.
Conclusion
Overall, 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide is a promising compound with potential in scientific research applications related to cancer treatment and other diseases. Further research is needed to fully understand its mechanism of action and potential uses, but the current evidence suggests that 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide could be a valuable tool in the fight against cancer and other diseases.

Scientific Research Applications

4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide has been found to have potential in scientific research applications related to cancer treatment. Studies have shown that 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide can inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. Additionally, 4-(acetylamino)-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

4-acetamido-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-15-3-7-20(8-4-15)25-30(28,29)21-13-11-19(12-14-21)24-22(27)17-5-9-18(10-6-17)23-16(2)26/h3-14,25H,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTYDYMBOSFEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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